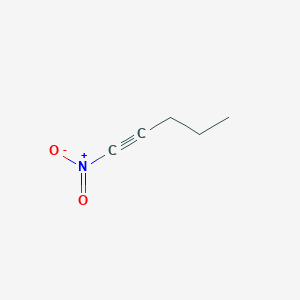
1-Nitropent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitropent-1-yne is an organic compound characterized by the presence of a nitro group (-NO2) attached to a pent-1-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitropent-1-yne can be synthesized through various methods. One common approach involves the reaction of pent-1-yne with a nitrating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitropent-1-yne undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroalkenes, nitroalkanes.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Nitropent-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 1-nitropent-1-yne involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and other biochemical effects .
Comparaison Avec Des Composés Similaires
4-Nitropent-1-yne: Similar structure but with the nitro group at a different position.
1-Nonyne: An alkyne without the nitro group, used for comparison of reactivity and properties.
4-Penten-1-yne: Another alkyne with a different substitution pattern
Uniqueness: 1-Nitropent-1-yne is unique due to the presence of both a nitro group and an alkyne moiety, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
856340-55-1 |
|---|---|
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
1-nitropent-1-yne |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4-5-6(7)8/h2-3H2,1H3 |
Clé InChI |
JUVGJGROUZKRNK-UHFFFAOYSA-N |
SMILES canonique |
CCCC#C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


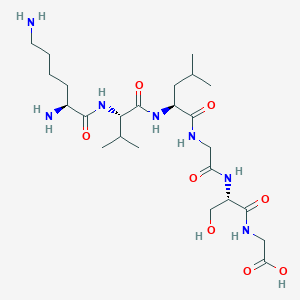
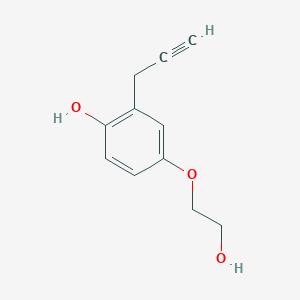
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)
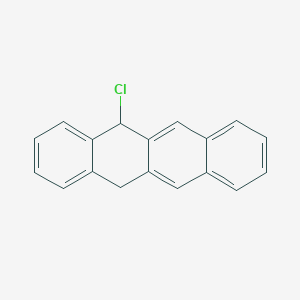
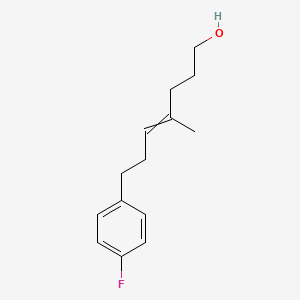
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)

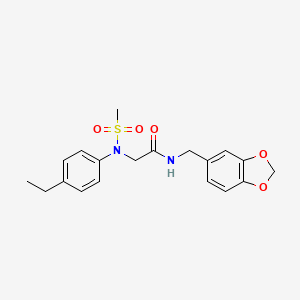
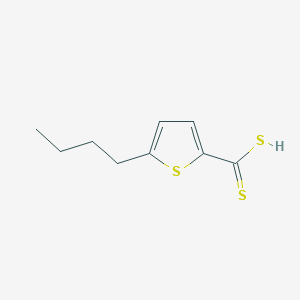
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
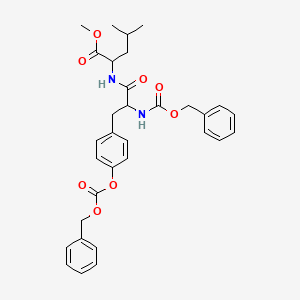
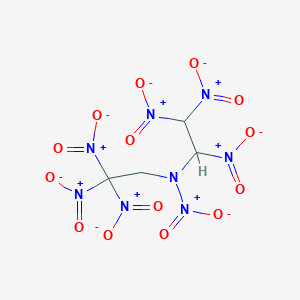
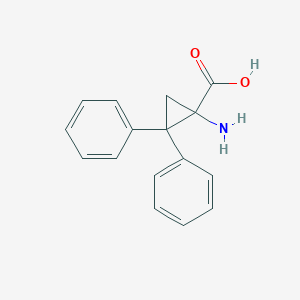
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
